

D-Erythrose-4-13C: A Technical Guide for Metabolic Researchers

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of D-Erythrose-4-¹³C in metabolic research. Erythrose-4-phosphate is a pivotal intermediate in central carbon metabolism, primarily recognized for its roles in the Pentose Phosphate Pathway (PPP) and as a precursor for the biosynthesis of aromatic amino acids via the Shikimate Pathway. The use of its stable isotope-labeled form, D-Erythrose-4-¹³C, offers a powerful tool for tracing carbon flux and elucidating the dynamics of these critical metabolic routes.

Core Concepts: Tracing Carbon Flow with D-Erythrose-4-13C

Stable isotope tracing is a fundamental technique in metabolic research that allows for the quantitative analysis of metabolite flow through biochemical pathways. By introducing a substrate labeled with a heavy isotope, such as ¹³C, researchers can track the incorporation of the labeled atoms into downstream metabolites. D-Erythrose-4-¹³C serves as a specific probe for pathways originating from or intersecting with erythrose-4-phosphate.

The primary applications of D-Erythrose-4-13C in metabolic research include:

• Quantifying Pentose Phosphate Pathway (PPP) activity: As a key intermediate in the non-oxidative branch of the PPP, labeling patterns from D-Erythrose-4-13C can help dissect the



bidirectional fluxes within this pathway, which is crucial for nucleotide synthesis and maintaining redox balance.

- Investigating the Shikimate Pathway: D-Erythrose-4-phosphate is a direct precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in microorganisms, plants, and apicomplexan parasites.[1][2] D-Erythrose-4-13C is therefore invaluable for studying the activity of this pathway, which is a target for herbicides and antimicrobial drugs.[3]
- Site-specific labeling of macromolecules: The use of specifically labeled precursors like [4
 13C]-erythrose allows for the targeted introduction of 13C at specific positions in amino acid

 side chains, aiding in structural and dynamic studies of proteins by NMR.[4][5]

Quantitative Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from a ¹³C labeling experiment using D-Erythrose-4-¹³C. These tables are intended to illustrate the nature of the data generated and its utility in metabolic flux analysis.

Table 1: Isotopic Enrichment of Pentose Phosphate Pathway Intermediates

This table illustrates the expected mass isotopomer distribution (MID) in key PPP metabolites after labeling with [U-¹³C₄]-Erythrose-4-phosphate. The data reflects the incorporation of the four labeled carbons from erythrose-4-phosphate into downstream intermediates.



Metab olite	M+0 (%)	M+1 (%)	M+2 (%)	M+3 (%)	M+4 (%)	M+5 (%)	M+6 (%)	M+7 (%)
Ribose- 5- phosph ate	35	5	10	15	30	5	0	0
Sedohe ptulose- 7- phosph ate	20	5	10	15	25	10	10	5
Fructos e-6- phosph ate	50	10	15	10	10	5	0	0
Glycera Idehyde -3- phosph ate	60	20	15	5	0	0	0	0

M+n represents the fraction of the metabolite pool containing 'n' ¹3C atoms.

Table 2: 13C Labeling in Aromatic Amino Acids via the Shikimate Pathway

This table shows the incorporation of ¹³C into aromatic amino acids when cells are supplied with [4-¹³C]-Erythrose-4-phosphate. This specific labeling strategy is designed to introduce a single labeled carbon into the aromatic rings.



Amino Acid	Position of ¹³ C Label	Isotopic Enrichment (%)
Phenylalanine	C-2 of the aromatic ring	85
Tyrosine	C-2 of the aromatic ring	82
Tryptophan	C-2 of the indole ring	78

Experimental Protocols

A typical metabolic flux analysis experiment using D-Erythrose-4-¹³C involves several key steps, from cell culture to data analysis. The following protocol provides a generalized framework that can be adapted to specific research questions and experimental systems.

Cell Culture and Isotope Labeling

- Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.
- Media Formulation: Prepare a defined culture medium. For tracing experiments, it is crucial
 to know the exact composition of the medium. Often, a custom medium is prepared where
 the unlabeled counterpart of the tracer is omitted.
- Introduction of the Tracer: Replace the standard medium with the labeling medium containing D-Erythrose-4-¹³C at a known concentration. The choice of which carbon atom(s) to label (e.g., uniformly labeled or position-specific) depends on the specific metabolic pathway being investigated.[6]
- Incubation: Culture the cells in the labeling medium for a duration sufficient to achieve isotopic steady-state, where the labeling patterns of intracellular metabolites are stable. This time can range from minutes to hours depending on the cell type and the metabolic rates of the pathways of interest.[7]

Metabolite Extraction

Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is
typically achieved by aspirating the medium and adding a cold quenching solution (e.g.,
-80°C methanol or a cold saline solution).



- Extraction: Lyse the cells and extract the metabolites using a suitable solvent system, often a mixture of methanol, acetonitrile, and water. The choice of solvent will depend on the polarity of the target metabolites.
- Sample Preparation: The cell extract is then centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected and dried.

Analytical Measurement

- Mass Spectrometry (MS): The dried metabolite extracts are typically derivatized to increase
 their volatility and thermal stability for analysis by Gas Chromatography-Mass Spectrometry
 (GC-MS) or resuspended in a suitable solvent for Liquid Chromatography-Mass
 Spectrometry (LC-MS/MS).[8][9]
- Data Acquisition: The mass spectrometer is operated to detect the different mass isotopomers of the target metabolites. This provides the raw data on the distribution of ¹³C within each metabolite pool.

Data Analysis

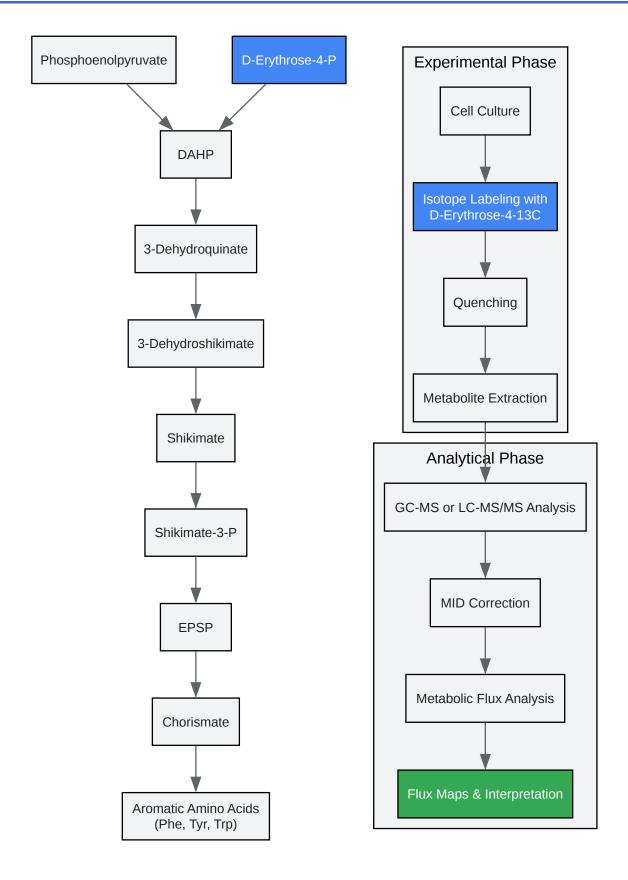
- Mass Isotopomer Distribution (MID) Correction: The raw MS data is corrected for the natural abundance of ¹³C and other isotopes to determine the true extent of label incorporation.
- Metabolic Flux Analysis (MFA): The corrected MIDs are then used as input for computational
 models that estimate the intracellular metabolic fluxes.[10][11] This involves fitting the
 experimental data to a stoichiometric model of the metabolic network to calculate the
 reaction rates that best explain the observed labeling patterns.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving D-Erythrose-4-phosphate and a typical experimental workflow for a ¹³C-labeling study.

Caption: The Pentose Phosphate Pathway, highlighting the central role of D-Erythrose-4-Phosphate.





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